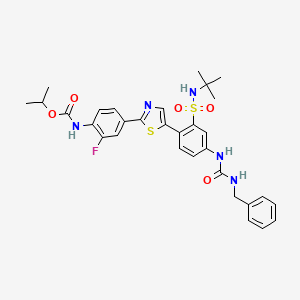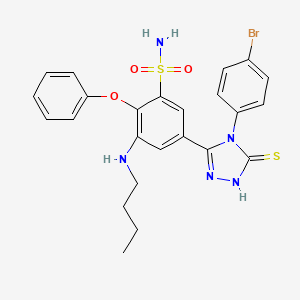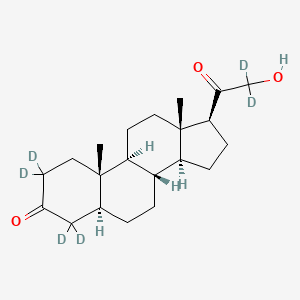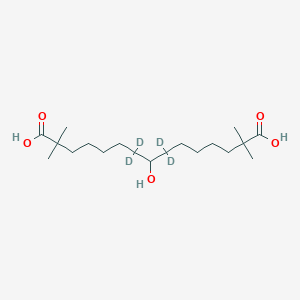
Bempedoic acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bempedoic acid-d4 is a deuterated form of bempedoic acid, a small molecule used as a cholesterol-lowering agent. Bempedoic acid is known for its ability to inhibit ATP citrate lyase, an enzyme involved in the biosynthesis of cholesterol. The deuterated version, this compound, contains four deuterium atoms, which can provide certain advantages in pharmacokinetics and metabolic stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bempedoic acid-d4 involves the incorporation of deuterium atoms into the bempedoic acid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
Bempedoic acid-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
Bempedoic acid-d4 has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of bempedoic acid.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity and metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of bempedoic acid.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties.
Mécanisme D'action
Bempedoic acid-d4 exerts its effects by inhibiting ATP citrate lyase, an enzyme that plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol (LDL-C) in the blood. The deuterium atoms in this compound can enhance its metabolic stability and prolong its duration of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bempedoic Acid: The non-deuterated form of bempedoic acid.
Ezetimibe: Another cholesterol-lowering agent that inhibits the absorption of cholesterol in the intestines.
Statins: A class of drugs that inhibit HMG-CoA reductase, another enzyme involved in cholesterol biosynthesis.
Uniqueness of Bempedoic Acid-d4
This compound is unique due to the presence of deuterium atoms, which can provide advantages such as:
Improved Metabolic Stability: Deuterium atoms can slow down the metabolic degradation of the compound.
Enhanced Pharmacokinetics: The deuterated form may have better absorption, distribution, and excretion profiles compared to the non-deuterated form.
Reduced Side Effects: The improved stability and pharmacokinetics can potentially reduce the side effects associated with the compound.
Propriétés
Formule moléculaire |
C19H36O5 |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
7,7,9,9-tetradeuterio-8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid |
InChI |
InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2 |
Clé InChI |
HYHMLYSLQUKXKP-AREBVXNXSA-N |
SMILES isomérique |
[2H]C([2H])(CCCCC(C)(C)C(=O)O)C(C([2H])([2H])CCCCC(C)(C)C(=O)O)O |
SMILES canonique |
CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


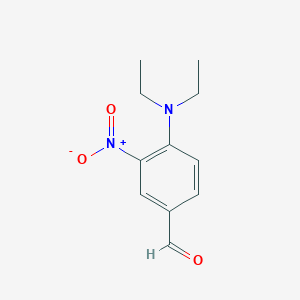
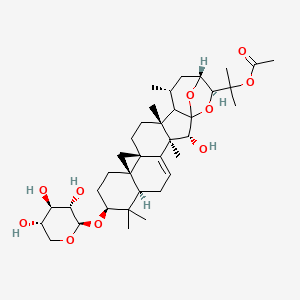
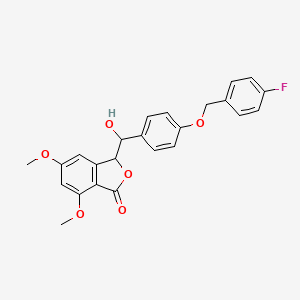
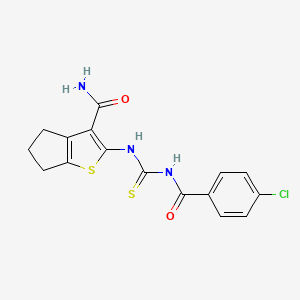
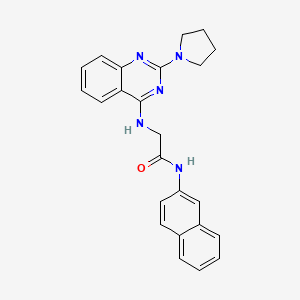
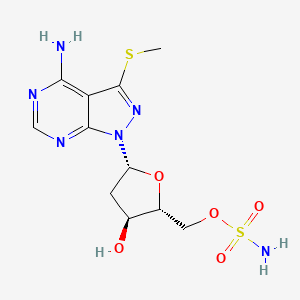
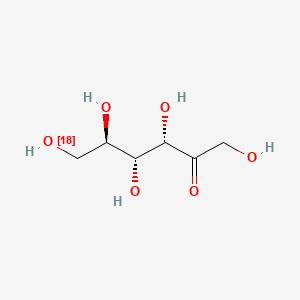

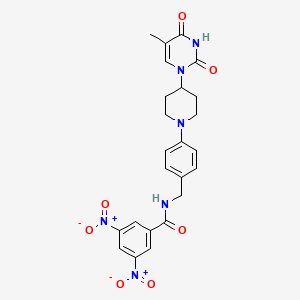
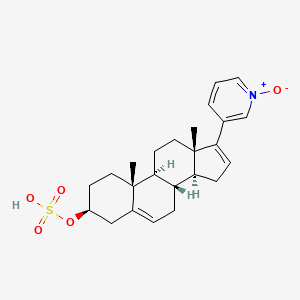
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)
